molecular formula C16H18FNO3S B6375354 5-(3-t-Butylsulfamoylphenyl)-3-fluorophenol, 95% CAS No. 1261948-87-1

5-(3-t-Butylsulfamoylphenyl)-3-fluorophenol, 95%

Cat. No.: B6375354
CAS No.: 1261948-87-1
M. Wt: 323.4 g/mol
InChI Key: WXHKKECGRBBORQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-t-Butylsulfamoylphenyl)-3-fluorophenol, 95% (also known as 5-TBS-3-FP) is an organic compound with a wide variety of applications in scientific research. It is a versatile reagent used for chemical synthesis and is an important intermediate in the synthesis of various pharmaceuticals. 5-TBS-3-FP is an important chemical in the fields of biochemistry, chemical engineering, and pharmacology. It is a useful starting material for the synthesis of various compounds, and has been used in the synthesis of a variety of pharmaceuticals, such as antibiotics, hormones, and anti-cancer drugs.

Mechanism of Action

The mechanism of action of 5-TBS-3-FP is not fully understood. However, it is believed to act as a catalyst in chemical reactions, by facilitating the formation of new chemical bonds. It is also believed to act as a proton acceptor, allowing the transfer of protons between molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-TBS-3-FP are not well understood. However, it is believed to have a wide range of effects on the body. It is believed to act as a catalyst in biochemical reactions, and to have a role in the regulation of gene expression. It is also believed to have an effect on the metabolism of fats, proteins, and carbohydrates, and to have an effect on the production of hormones.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-TBS-3-FP in laboratory experiments is its versatility. It can be used as a starting material for a variety of chemical reactions, and is an important intermediate in the synthesis of various pharmaceuticals. It is also relatively inexpensive, making it a cost-effective reagent for laboratory experiments. The main limitation of 5-TBS-3-FP is that it is not very soluble in water, making it difficult to use in aqueous solutions.

Future Directions

The potential applications of 5-TBS-3-FP are numerous and varied. In the future, it could be used in the synthesis of new pharmaceuticals, agrochemicals, and polymers. It could also be used to study the biochemical and physiological effects of various compounds. Additionally, it could be used to study the mechanism of action of various compounds, and to develop new methods of synthesis. Finally, it could be used to study the regulation of gene expression and the metabolism of fats, proteins, and carbohydrates.

Synthesis Methods

5-TBS-3-FP is synthesized by a multi-step process, beginning with the reaction of 3-t-butylsulfamoylphenol with fluorobenzene. This reaction is followed by a series of condensation reactions, culminating in the formation of 5-TBS-3-FP. The reaction is typically carried out in an inert atmosphere and in the presence of a catalyst, such as palladium, to ensure the desired product is obtained.

Scientific Research Applications

5-TBS-3-FP is widely used in scientific research, due to its versatile chemical properties. It is often used as a starting material for the synthesis of a variety of compounds, such as pharmaceuticals, agrochemicals, and polymers. It is also used as a reagent in organic synthesis, and has been used in the synthesis of various antibiotics, hormones, and anti-cancer drugs.

Properties

IUPAC Name

N-tert-butyl-3-(3-fluoro-5-hydroxyphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FNO3S/c1-16(2,3)18-22(20,21)15-6-4-5-11(9-15)12-7-13(17)10-14(19)8-12/h4-10,18-19H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXHKKECGRBBORQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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